Cas no 1806547-59-0 (3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one)

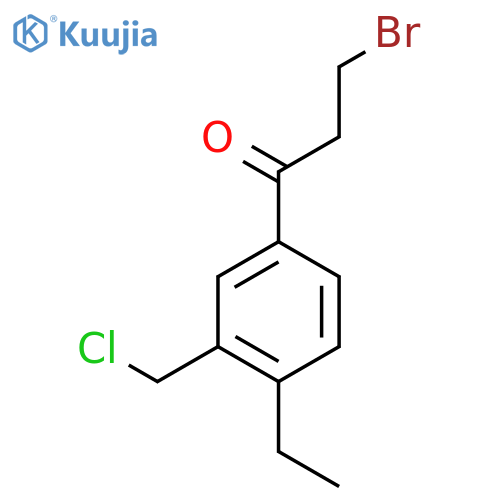

1806547-59-0 structure

商品名:3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one

CAS番号:1806547-59-0

MF:C12H14BrClO

メガワット:289.595962047577

CID:4979624

3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one

-

- インチ: 1S/C12H14BrClO/c1-2-9-3-4-10(7-11(9)8-14)12(15)5-6-13/h3-4,7H,2,5-6,8H2,1H3

- InChIKey: JHSNPOPOGWRUHD-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C1C=CC(CC)=C(CCl)C=1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 5

- 複雑さ: 208

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 17.1

3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013013447-250mg |

3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |

1806547-59-0 | 97% | 250mg |

480.00 USD | 2021-06-25 | |

| Alichem | A013013447-1g |

3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |

1806547-59-0 | 97% | 1g |

1,519.80 USD | 2021-06-25 | |

| Alichem | A013013447-500mg |

3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one |

1806547-59-0 | 97% | 500mg |

798.70 USD | 2021-06-25 |

3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one 関連文献

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

2. Water

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

1806547-59-0 (3-Bromo-1-(3-(chloromethyl)-4-ethylphenyl)propan-1-one) 関連製品

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)

- 55290-64-7(Dimethipin)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

TAIXING JOXIN BIO-TEC CO.,LTD.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量